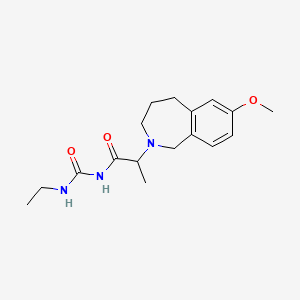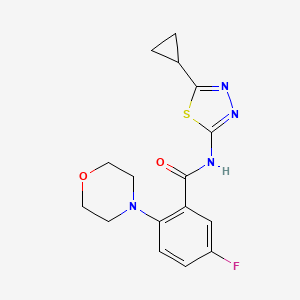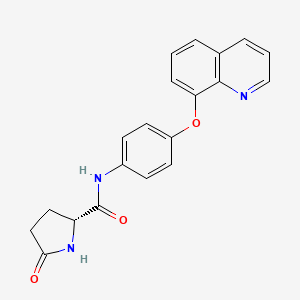![molecular formula C18H23N3O B7573253 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7573253.png)
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone, also known as MMMP, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. This compound is a member of the synthetic cannabinoid family and exhibits similar properties to natural cannabinoids found in the cannabis plant. MMMP has been shown to have a high affinity for the CB1 and CB2 receptors, which are involved in various physiological processes in the body.
Mechanism of Action
The mechanism of action of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone is similar to that of natural cannabinoids found in the cannabis plant. This compound binds to the CB1 and CB2 receptors in the body, which are involved in various physiological processes, including pain sensation, appetite, and mood regulation. By binding to these receptors, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in the body. One of the key effects is its ability to modulate pain sensation, making it a potential candidate for the treatment of chronic pain. This compound has also been shown to have anti-inflammatory effects, which could make it useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the key advantages of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone for lab experiments is its high affinity for the CB1 and CB2 receptors, which makes it a useful tool for studying the function of these receptors in the body. However, one limitation of this compound is its synthetic nature, which means that it may not fully replicate the effects of natural cannabinoids found in the cannabis plant.
Future Directions
There are several potential future directions for research into 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone. One area of interest is in the development of this compound-based therapies for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another potential direction is in the development of this compound-based therapies for the treatment of chronic pain and inflammatory conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in the body and to identify any potential side effects or limitations of its use.
Synthesis Methods
The synthesis of 1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone involves several steps, starting with the reaction of indole-6-carboxaldehyde with 2-(1-methylpyrrolidin-2-yl)pyrrolidine. The resulting product is then reacted with ethyl chloroformate and triethylamine to form the final product, this compound. This synthesis method has been optimized to produce high yields of this compound with minimal impurities.
Scientific Research Applications
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone has been extensively studied for its potential applications in various scientific research fields. One of the key areas of research has been in the field of neuroscience, where this compound has been shown to have a high affinity for the CB1 and CB2 receptors in the brain. This has led to research into the potential use of this compound in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
1H-indol-6-yl-[2-(1-methylpyrrolidin-2-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-20-10-2-4-16(20)17-5-3-11-21(17)18(22)14-7-6-13-8-9-19-15(13)12-14/h6-9,12,16-17,19H,2-5,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBPSTKIOKIZLLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1C2CCCN2C(=O)C3=CC4=C(C=C3)C=CN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(2-Methylimidazol-1-yl)piperidin-1-yl]-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7573173.png)
![3-(3-Chlorophenyl)-5-[6-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-6-azaspiro[2.5]octan-2-yl]-1,2,4-oxadiazole](/img/structure/B7573180.png)


![(5-Methyl-1,2-oxazol-3-yl)-[2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B7573202.png)
![2-[3-[[[3-(2-Amino-2-oxoethoxy)phenyl]methyl-(3-chloro-2-pyrazol-1-ylpropyl)amino]methyl]phenoxy]acetamide](/img/structure/B7573209.png)
![5-propan-2-yl-N-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7573217.png)
![4-[(1-cyclopropyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-2-thiophen-2-yl-1,3-thiazole](/img/structure/B7573223.png)
![5-[(2-Benzyl-1,3-thiazol-4-yl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7573235.png)
![N-(5-chloropyridin-2-yl)-2-[3-(3,5-dimethylpyrazol-1-yl)azetidin-1-yl]propanamide](/img/structure/B7573249.png)
![(5-Methylimidazo[1,2-a]pyridin-2-yl)-[3-(trifluoromethyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]methanone](/img/structure/B7573251.png)

![3-Methyl-5-[(3-methyl-5-phenyl-1,2,4-triazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7573275.png)
